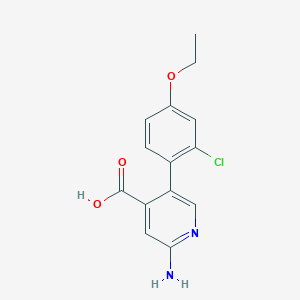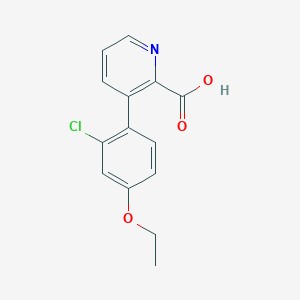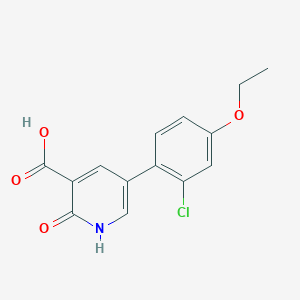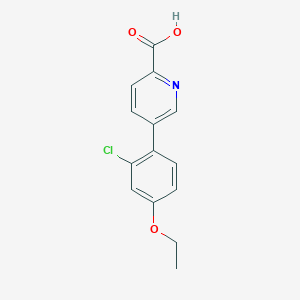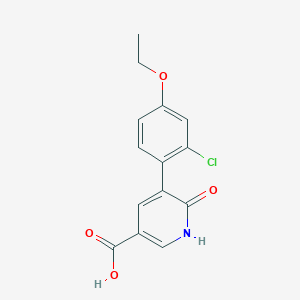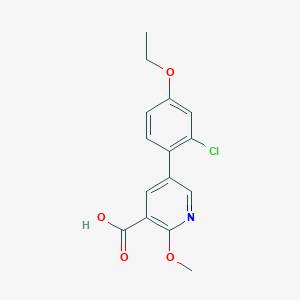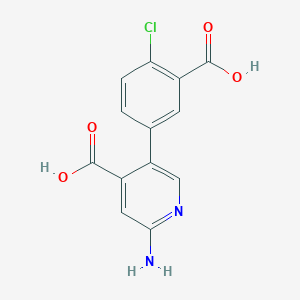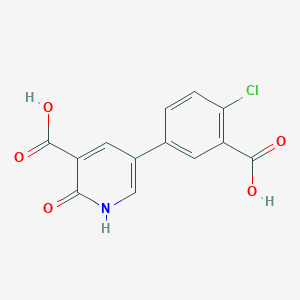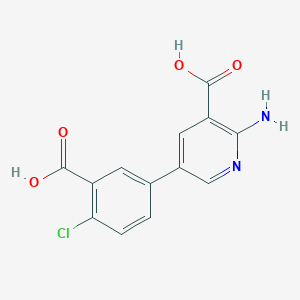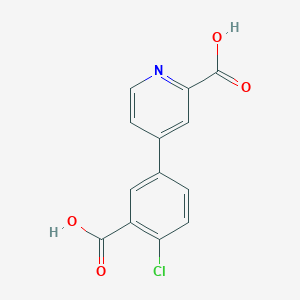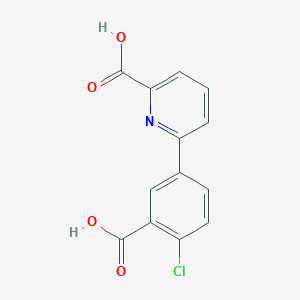
6-(3-Carboxy-4-chlorophenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Carboxy-4-chlorophenyl)picolinic acid (6-CCPA) is a carboxylic acid that has been studied for its potential applications in a variety of scientific fields. It is a derivative of picolinic acid, which is a naturally occurring compound found in plants and animals. 6-CCPA has been found to have properties that make it a useful tool for research and experimentation.
科学的研究の応用
6-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% has been studied for its potential applications in a variety of scientific fields. It has been used as a ligand in the synthesis of coordination compounds, as a catalyst in organic reactions, and as a reagent in analytical chemistry. It has also been used as a fluorescent dye for the detection of proteins and other biomolecules. In addition, 6-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% has been studied for its potential use as an inhibitor of enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body.
作用機序
The mechanism of action of 6-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% is not fully understood. However, it is believed that the compound works by binding to the active site of enzymes, such as acetylcholinesterase, and blocking their activity. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% have been studied in a variety of organisms. In humans, 6-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% has been found to inhibit the enzyme acetylcholinesterase, leading to an increase in the levels of acetylcholine in the body. This can lead to increased alertness, improved memory, and enhanced cognitive function. In addition, 6-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% has been found to have anti-inflammatory, antioxidant, and anti-cancer properties.
実験室実験の利点と制限
6-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% is a useful tool for research and experimentation in the laboratory. It is relatively easy to synthesize and can be used in a variety of reactions and experiments. However, it is important to note that 6-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% is not approved for use in humans and can be toxic if ingested. Therefore, caution should be taken when using this compound in the laboratory.
将来の方向性
The potential applications of 6-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% are vast and there are many future directions for research and experimentation. These include the development of new synthesis methods, the exploration of its potential as a therapeutic agent, the investigation of its effects on other enzymes, and the study of its effects on other organisms. In addition, further research into the biochemical and physiological effects of 6-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% could lead to a better understanding of its mechanism of action and potential uses in medicine.
合成法
6-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% can be synthesized in a laboratory setting using a variety of methods. The most common method involves the reaction of 4-chlorobenzaldehyde and 3-formylpyridine in the presence of a base such as sodium hydroxide. This reaction yields 6-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% as the major product. Other methods of synthesis include the use of a Friedel-Crafts reaction, a Wittig reaction, or a Grignard reaction.
特性
IUPAC Name |
6-(3-carboxy-4-chlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-9-5-4-7(6-8(9)12(16)17)10-2-1-3-11(15-10)13(18)19/h1-6H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRXUGCPTKZXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

